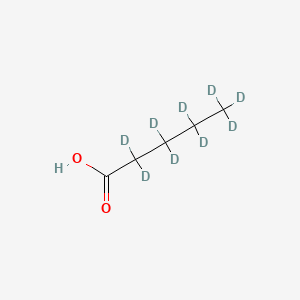

Pentanoic-d9 acid

概要

説明

ペンタン酸-d9は、重水素化ペンタン酸としても知られており、直鎖アルキルカルボン酸の重水素化された形です。これは、水素原子が水素の安定同位体である重水素で置換されていることを特徴としています。 この化合物は、そのユニークな同位体特性により、主に科学研究で使用されています .

準備方法

合成経路と反応条件

ペンタン酸-d9の調製は、通常、ペンタン酸と重水素ガスの反応を含みます。重水素原子はペンタン酸分子中の水素原子を置換します。 このプロセスには、触媒と制御された環境の使用を含む特定の反応条件が必要であり、水素を重水素に完全に置換することが保証されます .

工業生産方法

工業的な設定では、ペンタン酸-d9の生産は、高圧反応器で重水素ガスを使用することを含みます。反応は、パラジウムまたは白金などの金属触媒によって触媒され、水素と重水素の交換を促進します。 反応は、重水素化生成物を高収率で得るために、高温高圧で行われます .

化学反応の分析

反応の種類

ペンタン酸-d9は、次を含むさまざまな化学反応を起こします。

酸化: カルボン酸基は、二酸化炭素と水を生じるように酸化することができます。

還元: カルボン酸基は、第一級アルコールを生じるように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: 二酸化炭素と水。

還元: 第一級アルコール。

置換: ペンタン酸のハロゲン化誘導体.

科学研究への応用

ペンタン酸-d9は、そのユニークな同位体特性により、科学研究で広く使用されています。その応用には次のようなものがあります。

科学的研究の応用

Pentanoic Acid-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

作用機序

ペンタン酸-d9の作用機序は、生化学的経路への組み込みを含み、トレーサーとして機能します。化合物中の重水素原子は、研究者が生物系における分子の移動と変換を追跡することを可能にします。 これは、代謝経路と酵素の動力学を含む研究に特に役立ちます .

類似の化合物との比較

類似の化合物

ペンタン酸: ペンタン酸-d9の重水素化されていない形。

ヘキサン酸: 炭素原子が1つ多い類似の直鎖アルキルカルボン酸。

ブタン酸: 炭素原子が1つ少ない類似の直鎖アルキルカルボン酸.

独自性

ペンタン酸-d9は、重水素原子が存在することによってユニークであり、明確な同位体特性を提供します。これは、化学反応および生化学反応の追跡と分析を行うための科学研究において特に価値があります。 重水素原子は、重水素化されていない化合物と比較して、沸点や反応速度などの異なる物理的および化学的特性を付与します .

類似化合物との比較

Similar Compounds

Pentanoic Acid: The non-deuterated form of Pentanoic Acid-d9.

Hexanoic Acid: A similar straight-chain alkyl carboxylic acid with one additional carbon atom.

Butanoic Acid: A similar straight-chain alkyl carboxylic acid with one fewer carbon atom.

Uniqueness

Pentanoic Acid-d9 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly valuable in scientific research for tracing and analyzing chemical and biochemical reactions. The deuterium atoms also impart different physical and chemical properties compared to non-deuterated compounds, such as altered boiling points and reaction kinetics .

生物活性

Pentanoic-d9 acid, a deuterated form of pentanoic acid (also known as valeric acid), has garnered attention in various biological studies due to its potential effects on metabolic pathways and cellular signaling. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by the incorporation of deuterium, which allows for its use in metabolic tracing and studies involving biological systems. The synthesis typically involves methods that ensure the structural integrity of the compound while integrating deuterium into its molecular framework.

Metabolic Pathways

This compound is known to activate specific signaling pathways, most notably the Rho-associated protein kinase (ROCK) pathway. This pathway is crucial for various cellular processes such as contraction and cell motility. The activation of ROCK has implications for understanding how this compound may influence cellular behavior in different contexts .

Table 1: Biological Effects of this compound

Case Studies

-

Impact on Intraocular Pressure (IOP) :

A study investigated the effects of this compound on intraocular pressure in rats. It was found that after intracolonic administration, this compound rapidly penetrated to ocular tissues, significantly reducing IOP over time. This suggests potential therapeutic applications in managing conditions like glaucoma . -

Cardiovascular Effects :

Another study assessed the impact of this compound on arterial blood pressure (BP) and heart rate (HR). Results indicated that this compound administration led to a notable decrease in BP without adversely affecting HR, highlighting its potential role in cardiovascular regulation .

Research Findings

Research has consistently shown that this compound shares biological properties with other short-chain fatty acids (SCFAs). It acts as a product of bacterial metabolism and has been linked to various physiological processes:

- Immune Response : this compound induces thymic stromal lymphopoietin (TSLP) production in keratinocytes, suggesting a role in modulating immune responses .

- Gut Health : As a metabolite produced by gut microbiota, it influences gut health and may play a role in systemic inflammation regulation .

Table 2: Summary of Research Findings on this compound

特性

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672929 | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-50-6 | |

| Record name | Pentanoic-d9 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115871-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。